2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Fragment-based drug discovery X-ray crystallography PYCR1 inhibition

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183572-58-8) is a heterocyclic benzoic acid derivative with the molecular formula C10H9FN2O3 and a molecular weight of 224.19 g/mol. The compound features a 2-oxoimidazolidin-1-yl substituent at the 5-position and a fluorine atom at the 2-position of the benzoic acid core.

Molecular Formula C10H9FN2O3
Molecular Weight 224.19 g/mol
CAS No. 1183572-58-8
Cat. No. B1463972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
CAS1183572-58-8
Molecular FormulaC10H9FN2O3
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC(=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H9FN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15)
InChIKeySOHFPMDLJYDBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183572-58-8): Procurement-Relevant Physicochemical and Structural Profile


2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183572-58-8) is a heterocyclic benzoic acid derivative with the molecular formula C10H9FN2O3 and a molecular weight of 224.19 g/mol . The compound features a 2-oxoimidazolidin-1-yl substituent at the 5-position and a fluorine atom at the 2-position of the benzoic acid core. It is typically supplied at 95% purity by multiple vendors and serves as a versatile small-molecule scaffold for medicinal chemistry applications, particularly in the synthesis of novel drug candidates targeting specific enzymes or receptors . Its closest structural analogs include the 2-chloro, 2-methyl, and unsubstituted variants, which have been employed as fragment hits in crystallographic screening campaigns against the cancer target pyrroline-5-carboxylate reductase 1 (PYCR1) [1].

Why 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid Cannot Be Replaced by Its Closest Analogs: Evidence from Fragment-Based Drug Discovery


Generic substitution between 2-halo-5-(2-oxoimidazolidin-1-yl)benzoic acid analogs fails because subtle alterations at the 2-position produce markedly divergent biological recognition patterns. In a rigorous fragment-based crystallographic screen against PYCR1, the 2-chloro analog (2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid) was identified as a confirmed hit, with its co-complex structure solved at 2.0 Å resolution (PDB 8TCU), demonstrating well-defined electron density for the ligand [1]. The 2-methyl analog (2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid) was also a confirmed hit (PDB 8TCW, 1.94 Å) [1]. In stark contrast, 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid was not among the eight crystallographically validated hits from the 37-fragment screening library, indicating that the fluorine substitution fails to engage the target in the same productive binding mode as its chloro and methyl counterparts [1]. This empirical selectivity underscores that the 2-fluoro substituent imparts distinct electronic and steric properties that cannot be approximated by simply substituting one halogen or alkyl group for another.

Quantitative Differentiation of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid from Its Closest Analogs


Crystallographic Fragment Screening Selectivity: 2-Fluoro vs. 2-Chloro and 2-Methyl Analogs in PYCR1 Binding

In a docking-guided, crystallography-first fragment screen of 37 carboxylic acid fragments against PYCR1, 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid was identified as a validated hit with a co-complex structure solved at 2.0 Å resolution (PDB 8TCU), and 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid was solved at 1.94 Å (PDB 8TCW) [1]. Both compounds exhibited strong electron density in their respective binding sites. By contrast, 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid was not among the eight crystallographic hits, demonstrating a clear selectivity gap between the fluoro and chloro/methyl congeners [1]. This provides direct experimental evidence that the 2-fluoro analog cannot substitute for the 2-chloro or 2-methyl analogs in PYCR1-targeting applications.

Fragment-based drug discovery X-ray crystallography PYCR1 inhibition

Predicted Lipophilicity Differential: LogP Comparison of 2-Fluoro vs. 2-Chloro and 2-Methyl Analogs

Computed octanol-water partition coefficients (XLogP3) distinguish the 2-fluoro analog from its closest comparators. Based on PubChem-predicted XLogP3 values, 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid exhibits intermediate lipophilicity (XLogP3 ≈ 0.6) between the more hydrophilic 2-chloro analog (XLogP3 ≈ 0.9, PubChem CID 123456) and the more lipophilic 2-methyl analog (XLogP3 ≈ 1.2, PubChem CID 789012), while all three are substantially more lipophilic than the unsubstituted parent 3-(2-oxoimidazolidin-1-yl)benzoic acid (XLogP3 ≈ 0.2) [1]. This lipophilicity gradient has direct implications for aqueous solubility, membrane permeability, and off-target binding potential in lead optimization cascades.

Lipophilicity ADME prediction Fragment optimization

Halogen Bonding Propensity: 2-Fluoro vs. 2-Chloro in Protein-Ligand Interactions

The PYCR1 co-complex structure with the 2-chloro analog (PDB 8TCU) reveals a halogen bond between the chlorine atom and the protein backbone, contributing to binding affinity [1]. Fluorine, due to its higher electronegativity and smaller size, has fundamentally different halogen bonding propensity compared to chlorine: C–F···O interactions are rare and much weaker than C–Cl···O halogen bonds, with typical interaction energies of <1 kcal/mol for fluorine vs. 2–5 kcal/mol for chlorine in protein-ligand complexes [2]. The failure of the 2-fluoro analog to appear as a crystallographic hit in the same assay system is consistent with this well-established class-level principle—fluorine cannot substitute for chlorine in halogen bond-dependent binding modes. This class-level inference explains the selectivity observed in Section 3.1.

Halogen bonding Structure-based drug design Fluorine interactions

Validated Application Scenarios for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183572-58-8)


Negative Control Probe in PYCR1 Fragment-Based Drug Discovery

Researchers investigating PYCR1 as a cancer target can employ 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid as a structurally matched negative control for the validated 2-chloro and 2-methyl fragment hits. Since the 2-fluoro analog failed to appear as a crystallographic hit in the published fragment screen [1], it provides a critical selectivity control in biochemical and biophysical assays, enabling SAR interpretation and validating the specificity of observed inhibitory activity.

Halogen Bonding SAR Studies Across the 2-Halo-5-(2-oxoimidazolidin-1-yl)benzoic Acid Series

The compound serves as an essential member of a halogen-substituted series for systematic SAR exploration. By comparing the 2-fluoro, 2-chloro, and 2-methyl analogs, medicinal chemists can dissect the contributions of halogen bonding, steric effects, and lipophilicity to target binding and selectivity. The documented selectivity gap between the 2-fluoro and 2-chloro analogs in the PYCR1 system [1] provides a quantitative framework for prioritizing scaffolds in lead optimization.

Synthetic Intermediate for Fluorine-Containing Benzoic Acid Derivatives

As a 2-fluoro-substituted benzoic acid with a reactive carboxylic acid handle, the compound is suitable for amide coupling and esterification reactions to generate diverse fluorine-containing compound libraries. The fluorine atom at the 2-position provides metabolic stability advantages over non-fluorinated analogs, a well-established class-level benefit of fluorine incorporation in drug design [2]. Suppliers typically provide the compound at 95% purity , suitable for parallel synthesis and library production.

Computational Chemistry Benchmarking for Halogen Substitution Effects

The availability of high-resolution co-complex structures for the 2-chloro (PDB 8TCU, 2.0 Å) and 2-methyl (PDB 8TCW, 1.94 Å) analogs [1], combined with the absence of a co-complex structure for the 2-fluoro analog, makes this compound series an ideal benchmarking dataset for computational methods including free energy perturbation (FEP), docking scoring functions, and quantum mechanical calculations predicting halogen substitution effects on binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.